Hydroxycetyl hydroxyethylstearamide
Description
Hydroxycetyl hydroxyethylstearamide (CAS 119093-81-1) is a nonionic surfactant classified under linear alkyl alkanolamides. With the molecular formula C₃₆H₇₃NO₃ and a molecular weight of 567.97 g/mol, it is a solid compound insoluble in water. Its key properties include emulsification, dispersion, solubilization, lubrication, and corrosion inhibition, making it valuable in cosmetics and personal care formulations .
Properties
CAS No. |
119093-81-1 |
|---|---|
Molecular Formula |
C36H73NO3 |
Molecular Weight |
568.0 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)octadecanamide |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(40)37(32-33-38)34-35(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h35,38-39H,3-34H2,1-2H3 |
InChI Key |
UIXXNQDNAHRUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CC(CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycetyl hydroxyethylstearamide can be synthesized through the reaction of stearic acid with monoethanolamine under the influence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearic acid and monoethanolamine are combined. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Hydroxycetyl hydroxyethylstearamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
Cosmetics and Personal Care
Hydroxycetyl hydroxyethylstearamide is widely used in cosmetics due to its skin conditioning properties. It acts as:
- Emulsifying Agent : Stabilizes oil-in-water emulsions, enhancing the texture of creams and lotions.
- Thickening Agent : Increases the viscosity of formulations, providing a desirable consistency.
- Foam Stabilizer : Improves the stability and volume of foams in products like shampoos and cleansers.
In a study on cosmetic formulations, it was found that this compound significantly improved the sensory attributes of creams, making them smoother and more appealing to users .
Pharmaceutical Applications
The compound has been investigated for its potential in drug delivery systems due to its amphiphilic nature. Its mechanism involves:
- Membrane Interaction : Integrates into lipid bilayers, enhancing membrane stability and permeability.
- Drug Carrier : Facilitates the transport of hydrophobic drugs across cell membranes, improving bioavailability.
Research has indicated that this compound can enhance the delivery efficiency of certain therapeutic agents, particularly in targeting cancer cells .
Industrial Applications
In industrial settings, this compound serves multiple roles:
- Lubricant : Reduces friction in processing plastics and other materials.
- Dispersing Agent : Stabilizes mixtures in paints and coatings, ensuring uniformity.
- Anti-static Agent : Minimizes static charge accumulation in various applications.
For instance, it has been used effectively as a lubricant in the production of high-density polyethylene composites, improving their mechanical properties .
Cosmetic Formulation Study
A comparative study was conducted on various emulsifying agents in cosmetic creams. This compound outperformed traditional emulsifiers in terms of stability and user satisfaction, leading to smoother application and better moisture retention .
Drug Delivery Research
A study focused on the use of this compound as a carrier for anticancer drugs demonstrated that formulations containing this compound achieved higher cellular uptake compared to standard formulations without it. This suggests significant potential for improving therapeutic outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of hydroxycetyl hydroxyethylstearamide involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, enhancing the stability and permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Key Specifications :
- Purity: ≥95% active content.
- Safety: Flammable, skin/eye irritant, and biodegradable.
- Applications: Used as an emulsifier, dispersant, and lubricant in creams, lotions, and hair care products.
Comparison with Structurally Similar Compounds
Stearamidoethyl(2-Hydroxyethyl)Amine Acetate (CAS 57478-07-6)
- Molecular Formula : C₂₂H₄₆N₂O₂·C₂H₄O₂.
- Structural Differences : Contains an acetate group and a shorter alkyl chain (C18 stearamide vs. C16 hydroxycetyl in Hydroxycetyl hydroxyethylstearamide).
- Functionality : Acts as a surfactant due to its amine and acetate groups. The acetate enhances solubility in aqueous systems but may reduce pH stability compared to this compound .
Deoxyphytantriyl (2-Hydroxyethyl)Palmitamide (ECHA: XY03VF410D)
- Molecular Formula: C₃₈H₇₇NO₄.
- Structural Differences : Features a branched phytantriyl group (C20) instead of a linear cetyl chain. This mimics natural ceramides, enhancing skin barrier repair.
- Functionality : Superior moisturizing and skin-protective properties due to structural similarity to epidermal lipids.
- Applications : Used in high-end skincare products for barrier restoration, contrasting with this compound’s role in formulation stability .
N-[2-[(2-Hydroxyethyl)Amino]Ethyl]Stearamide (CAS 141-21-9)
- Molecular Formula : C₂₂H₄₅N₂O₂.
- Structural Differences : Shorter alkyl chain (C18 stearamide) and absence of hydroxycetyl group.
- This compound’s higher purity (≥95%) and lower heavy metal content (Pb ≤20 mg/kg, As ≤3 mg/kg) make it more suitable for cosmetics .
Functional Performance
| Property | This compound | Stearamidoethyl(2-Hydroxyethyl)Amine Acetate | Deoxyphytantriyl Palmitamide |
|---|---|---|---|
| Emulsification | High (nonionic surfactant) | Moderate (pH-sensitive) | Low |
| Skin Barrier Support | Low | Low | High (ceramide analog) |
| Solubility | Water-insoluble | Water-soluble (acetate salt) | Lipid-soluble |
Q & A
Q. What are the key structural characteristics of hydroxycetyl hydroxyethylstearamide, and how do they influence its surfactant properties?
this compound (C₃₆H₇₃NO₃) is a nonionic surfactant with an amphiphilic structure comprising a stearamide backbone, hydroxyethyl groups, and a hydroxycetyl chain. The hydroxyethyl groups enhance hydrophilicity, while the long alkyl chain contributes to lipophilicity, enabling micelle formation and interfacial tension reduction. Structural confirmation requires techniques like NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to validate branching and functional groups .
Q. What analytical techniques are most effective for characterizing this compound in mixed surfactant systems?
High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) is recommended for quantification in complex matrices. Fourier-transform infrared spectroscopy (FTIR) can identify hydrogen bonding between hydroxyethyl groups and water, while dynamic light scattering (DLS) measures micelle size distribution. Differential scanning calorimetry (DSC) assesses thermal stability, critical for formulation studies .
Q. How does the amphiphilic structure of this compound affect its critical micelle concentration (CMC) in aqueous solutions?
The CMC is determined by the balance between hydrophilic (hydroxyethyl) and hydrophobic (cetyl/stearamide) moieties. Conductivity titration or surface tension measurements (using a tensiometer) can experimentally determine CMC. Compare results with computational models (e.g., Hansen solubility parameters) to validate molecular interactions. Discrepancies may arise from impurities or solvent polarity .
Q. What are the solubility properties of this compound in polar vs. nonpolar solvents, and how can these be optimized for drug delivery systems?
The compound exhibits limited solubility in water but is soluble in ethanol, propylene glycol, and oils. Phase diagrams using ternary mixtures (e.g., water/ethanol/oil) can map solubility boundaries. For drug delivery, co-surfactants like polysorbates may enhance aqueous dispersion. Solubility parameters should align with the Hildebrand theory for compatibility screening .
Q. How is this compound synthesized, and what purification methods ensure high yield and purity?
Synthesis involves the reaction of stearic acid with ethanolamine to form hydroxyethylstearamide, followed by cetylation. Purification via recrystallization (using ethanol/acetone) or column chromatography removes unreacted precursors. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC .
Advanced Research Questions
Q. How can experimental designs be optimized to study the colloidal stability of this compound in emulsions under varying pH and temperature conditions?
Use a factorial design (e.g., 2³ factorial) to test variables: pH (4–9), temperature (25–50°C), and ionic strength (0–150 mM NaCl). Measure zeta potential, particle size (DLS), and turbidity over time. Statistical tools like ANOVA identify significant factors. Replicate trials to account for batch variability .
Q. How should researchers resolve contradictions in reported CMC values for this compound across different studies?
Conduct a meta-analysis of literature CMC data, noting measurement techniques (e.g., surface tension vs. fluorescence). Replicate experiments under standardized conditions (solvent purity, temperature control). Use error propagation analysis to assess methodological uncertainties. Cross-validate with computational simulations (e.g., molecular dynamics) .
Q. What computational methods are suitable for modeling the self-assembly behavior of this compound in aqueous environments?
Molecular dynamics (MD) simulations with force fields like CHARMM or GROMACS can model micelle formation. Analyze radial distribution functions (RDFs) to quantify headgroup hydration and tail packing. Compare simulated CMC with experimental data to refine parameters. Machine learning (e.g., random forests) may predict aggregation patterns from structural descriptors .
Q. How can the environmental impact of this compound degradation be evaluated in wastewater treatment systems?
Perform biodegradation studies using OECD 301F (manometric respirometry) to measure biochemical oxygen demand (BOD). Combine with high-resolution mass spectrometry (HRMS) to identify degradation byproducts. Toxicity assays (e.g., Daphnia magna immobilization) assess ecological risks. Compare degradation pathways with analogous surfactants like ethoxylated alcohols .
Q. What methodologies are recommended for assessing the structure-activity relationship (SAR) of this compound derivatives in enhancing membrane permeability?
Synthesize derivatives with modified chain lengths or hydroxylation patterns. Use Franz diffusion cells to measure permeation rates across synthetic membranes or ex vivo tissue. Multivariate regression links structural parameters (e.g., logP, H-bond donors) to permeability coefficients. Validate SAR models with in vitro cell cultures (e.g., Caco-2 monolayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
